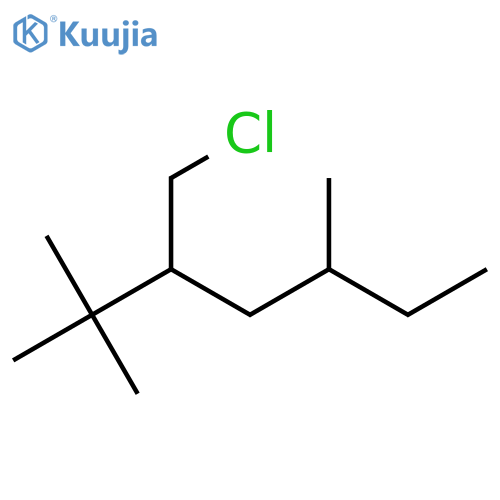Cas no 1545776-53-1 (3-(Chloromethyl)-2,2,5-trimethylheptane)

1545776-53-1 structure
商品名:3-(Chloromethyl)-2,2,5-trimethylheptane
CAS番号:1545776-53-1
MF:C11H23Cl
メガワット:190.753322839737
CID:5283108
3-(Chloromethyl)-2,2,5-trimethylheptane 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-2,2,5-trimethylheptane
- 3-(Chloromethyl)-2,2,5-trimethylheptane
-
- インチ: 1S/C11H23Cl/c1-6-9(2)7-10(8-12)11(3,4)5/h9-10H,6-8H2,1-5H3
- InChIKey: MNJGVBVJWSKWOG-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC(C)CC)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 113
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 0
3-(Chloromethyl)-2,2,5-trimethylheptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675721-5.0g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
| Enamine | EN300-675721-1.0g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
| Enamine | EN300-675721-0.25g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 | |
| Enamine | EN300-675721-0.05g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
| Enamine | EN300-675721-10.0g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
| Enamine | EN300-675721-2.5g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
| Enamine | EN300-675721-0.1g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
| Enamine | EN300-675721-0.5g |
3-(chloromethyl)-2,2,5-trimethylheptane |
1545776-53-1 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 |
3-(Chloromethyl)-2,2,5-trimethylheptane 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1545776-53-1 (3-(Chloromethyl)-2,2,5-trimethylheptane) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
